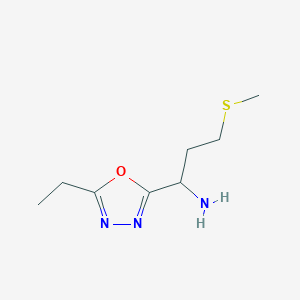
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a heterocyclic compound that features an oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method includes the reaction of a hydrazide with an electrophilically activated nitroalkane in the presence of polyphosphoric acid . This reaction proceeds through a nucleophilic attack, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve large-scale cyclocondensation reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound. The use of automated systems and continuous flow reactors can further enhance the scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
Uniqueness
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H15N3OS |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-3-7-10-11-8(12-7)6(9)4-5-13-2/h6H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
RYAZSLCXSBEQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


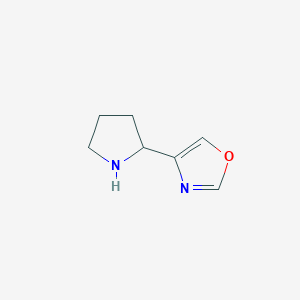
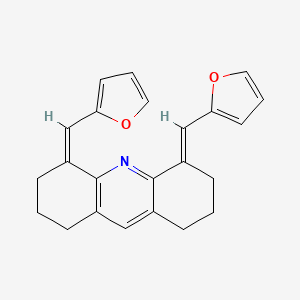

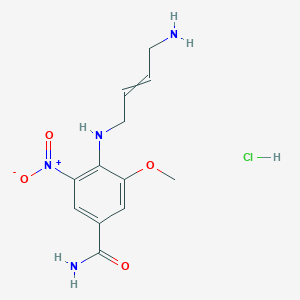

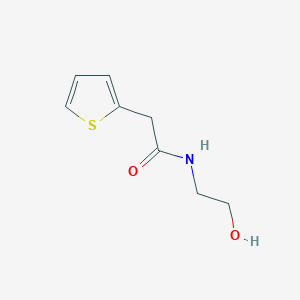

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

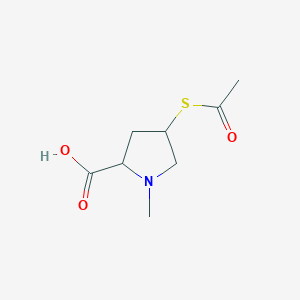
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
